2-(3-Methylpiperidino)acetonitrile
Overview
Description
2-(3-Methylpiperidino)acetonitrile is a biochemical compound used for proteomics research . It has a molecular weight of 138.21 and a molecular formula of C8H14N2 .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of this compound. It is recommended to refer to the Certificate of Analysis for lot-specific data .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string: CC1CCCN(C1)CC#N . The InChI key is FACOYHQFZOVUQZ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid compound . Its empirical formula is C8H14N2 .Scientific Research Applications
1. Photochemistry and Ligand Substitution Reactions
Hecker et al. (1991) investigated the photochemistry of ruthenium complexes in acetonitrile. Their research demonstrated that upon irradiation, acetonitrile ligands in certain ruthenium complexes are displaced by other nucleophiles. This finding is significant for understanding ligand substitution reactions in photochemical processes.
2. Biodegradation Pathways
Firmin and Gray (1976) studied the metabolism of acetonitrile in bacteria, revealing how it breaks down into various biochemical compounds. Their work Firmin & Gray, 1976 is crucial for understanding the environmental impact and biodegradation pathways of acetonitrile.
3. Properties in Liquid-Crystalline Phases
Research by Gowda et al. (2004) demonstrated that methyl-tri-n-decylphosphonium salts exhibit unique liquid-crystalline properties when mixed with acetonitrile. Their study contributes to the understanding of dual thermotropic-lyotropic behavior in liquid crystals.
4. NMR Spectroscopy and Hyperpolarization
Mewis et al. (2014) explored the hyperpolarization of acetonitrile using SABRE (Signal Amplification by Reversible Exchange) for NMR (Nuclear Magnetic Resonance) spectroscopy. Their findings Mewis et al., 2014 have implications for improving NMR signal strength in certain compounds.
5. Acetonitrile in Fuel Cell Performance
Reshetenko and St-Pierre (2015) investigated the effect of acetonitrile poisoning on proton exchange membrane fuel cells. Their study Reshetenko & St-Pierre, 2015 provides insights into the impacts of acetonitrile contamination in fuel cells.
6. Partition Chromatography Applications
Corbin, Schwartz, and Keeney (1960) explored the use of acetonitrile in liquid-liquid partition chromatography. This technique, detailed in Corbin et al. (1960), is essential for separating various organic compounds.
7. Catalysis in Pharmaceutical Synthesis
Molleti and Yadav (2017) reported the use of acetonitrile in the mono-methylation of phenylacetonitrile with dimethyl carbonate. Their research Molleti & Yadav, 2017 is significant for synthesizing intermediates in pharmaceuticals like non-steroidal anti-inflammatory drugs.
Safety and Hazards
Future Directions
Piperidines, including 2-(3-Methylpiperidino)acetonitrile, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
The primary target of 2-(3-Methylpiperidino)acetonitrile is the IKKb catalytic pocket . IKKb is a protein kinase that plays a key role in the NF-kappa B signaling pathway, which is involved in inflammation, immunity, cell survival, and other cellular processes .
Mode of Action
This compound interacts with its target by developing a stable hydrophobic interaction with the IKKb catalytic pocket . This interaction inhibits the activity of IKKb, thereby modulating the NF-kappa B signaling pathway .
Biochemical Pathways
The compound primarily affects the NF-kappa B signaling pathway . By inhibiting IKKb, it prevents the activation of NF-kappa B, a transcription factor that regulates the expression of various genes involved in inflammation, immunity, cell survival, and other processes .
Result of Action
The inhibition of IKKb by this compound leads to the modulation of the NF-kappa B signaling pathway . This can result in decreased inflammation, altered immune response, and changes in cell survival . .
Biochemical Analysis
Biochemical Properties
2-(3-Methylpiperidino)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to inhibit IKKβ, an enzyme involved in the NF-κB signaling pathway . This interaction is crucial as it can modulate inflammatory responses and other cellular processes. Additionally, this compound may interact with lipid membranes, enhancing their fluctuation and potentially affecting membrane-associated processes .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with IKKβ can lead to alterations in the NF-κB signaling pathway, impacting gene expression related to inflammation and immune responses . Furthermore, the compound’s effect on lipid membrane fluctuation can influence cellular processes such as membrane trafficking and signal transduction .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound’s interaction with IKKβ is a key example, where it forms stable hydrophobic interactions with the enzyme’s catalytic pocket, leading to its inhibition . This inhibition can result in decreased activation of the NF-κB pathway, thereby modulating inflammatory responses. Additionally, the compound’s effect on lipid membranes suggests a potential mechanism involving the modulation of membrane dynamics and associated cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under normal conditions but may degrade when exposed to high temperatures or strong acids. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of its impact on membrane dynamics and enzyme inhibition. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating inflammatory responses through IKKβ inhibition . At higher doses, the compound may exhibit toxic or adverse effects, including potential cytotoxicity . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, piperidine derivatives are known to undergo various metabolic transformations, including oxidation and conjugation reactions . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to interact with lipid membranes, facilitating its distribution within cellular compartments . Additionally, specific transporters may be involved in its uptake and efflux, influencing its intracellular concentration and localization.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound’s interaction with lipid membranes suggests its localization to membrane-associated compartments, such as the plasma membrane and endoplasmic reticulum . Additionally, targeting signals or post-translational modifications may direct the compound to specific organelles, influencing its activity and function within the cell.
Properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8-3-2-5-10(7-8)6-4-9/h8H,2-3,5-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FACOYHQFZOVUQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627580 | |
Record name | (3-Methylpiperidin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951905-03-6 | |
Record name | (3-Methylpiperidin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10627580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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